molecular formula C23H24O3 B13995539 3-Cyclohexene-1-carboxylicacid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester CAS No. 10346-10-8

3-Cyclohexene-1-carboxylicacid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester

Cat. No.: B13995539
CAS No.: 10346-10-8
M. Wt: 348.4 g/mol
InChI Key: PFAGDXKIOLDOED-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester is a complex organic compound with a unique structure that includes a cyclohexene ring, carboxylic acid group, and ethyl ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl side chain using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Ethyl Ester: The carboxylic acid can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

    Addition of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation using benzene and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds (nitric acid).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexene-1-carboxylic acid, methyl ester
  • 3-Cyclohexene-1-carboxylic acid, 1-methylethyl ester
  • 3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester

Uniqueness

3-Cyclohexene-1-carboxylic acid, 1-ethyl-2-oxo-4,6-diphenyl-, ethyl ester is unique due to its specific combination of functional groups and structural features. The presence of both phenyl groups and the ethyl ester functionality provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

10346-10-8

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 1-ethyl-2-oxo-4,6-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C23H24O3/c1-3-23(22(25)26-4-2)20(18-13-9-6-10-14-18)15-19(16-21(23)24)17-11-7-5-8-12-17/h5-14,16,20H,3-4,15H2,1-2H3

InChI Key

PFAGDXKIOLDOED-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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